4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry
Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. nih.gov This structural motif is a cornerstone in contemporary organic chemistry and medicinal chemistry due to its wide range of biological activities and its utility as a synthetic scaffold. nih.govchim.it The pyrazole ring system is present in numerous established pharmaceutical agents, including the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant, highlighting its pharmacological significance. nih.gov The versatility of the pyrazole core allows for structural modifications at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules for various applications in materials science, agrochemicals, and drug discovery. chim.itnih.govglobalresearchonline.net
Significance of 4-Halogenated Pyrazole Derivatives as Versatile Synthons and Ligands in Chemical Sciences
Halogenation of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and susceptible to electrophilic substitution. globalresearchonline.net The resulting 4-halogenated pyrazoles, particularly 4-bromo and 4-iodo derivatives, are exceptionally valuable as versatile synthons in organic synthesis. The carbon-halogen bond serves as a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck-Mizoroki reactions. clockss.orgnih.gov These reactions allow for the straightforward introduction of aryl, heteroaryl, or alkenyl groups, providing access to complex molecular architectures. nih.govrsc.org Furthermore, the nitrogen atoms of the pyrazole ring retain their Lewis basicity, making 4-halogenated pyrazoles effective ligands in coordination chemistry, capable of forming stable complexes with various metal ions. researchgate.netresearchgate.net
Research Rationale and Scope for Academic Inquiry into 4-Bromo-1-ethyl-3,5-dimethylpyrazole
The specific compound, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, combines the key features of the pyrazole scaffold with the synthetic versatility of a 4-bromo substituent. The ethyl and methyl groups on the ring influence the compound's lipophilicity, solubility, and steric profile, which can in turn modulate its biological activity and coordination properties. Academic inquiry into this molecule is driven by its potential as a key intermediate for the synthesis of novel bioactive compounds in the pharmaceutical and agrochemical sectors. nih.govsmolecule.com Research focuses on exploring its reactivity, developing efficient synthetic routes, and investigating its utility as a building block for more complex functional molecules and as a ligand in organometallic catalysis.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXDYBXWDTDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618920 | |
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-51-1 | |
| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for 4 Bromo 1 Ethyl 3,5 Dimethylpyrazole
Strategies for Pyrazole (B372694) Core Formation with 3,5-Dimethyl Substitution
The formation of the 1-ethyl-3,5-dimethyl-1H-pyrazole scaffold is pivotal. This is typically achieved by forming the five-membered ring through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.
The most traditional and widely used method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. chim.itnih.gov For the synthesis of the 1-ethyl-3,5-dimethylpyrazole core, the specific reactants are acetylacetone (B45752) (pentane-2,4-dione) and ethylhydrazine (B1196685).
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of ethylhydrazine typically attacks one of the carbonyl groups of acetylacetone, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. wikipedia.orgyoutube.comorgsyn.org The use of ethylhydrazine directly installs the ethyl group at the N-1 position of the pyrazole ring. Various solvents and catalysts can be employed to facilitate this reaction, with conditions often being mild. google.com
Table 1: Illustrative Conditions for Classical Pyrazole Synthesis
| 1,3-Diketone | Hydrazine Derivative | Solvent | Catalyst/Conditions | Product | Reference(s) |
| Acetylacetone | Hydrazine Sulfate | Aqueous NaOH | Stirring at 15°C | 3,5-Dimethylpyrazole (B48361) | orgsyn.org |
| Acetylacetone | Hydrazine Hydrate | Water | 15°C, 2 hours | 3,5-Dimethylpyrazole | scribd.com |
| Acetylacetone | Hydrazine Hydrate | Ethanol | Reflux, 3 hours | 3,5-Dimethylpyrazole | |
| Acetylacetone | Hydrazine Hydrate | Water | Glacial Acetic Acid, <50°C | 3,5-Dimethylpyrazole | google.com |
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, offering advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity from simple starting materials. beilstein-journals.orgrsc.org Several MCR strategies have been developed for the synthesis of highly substituted pyrazoles. mdpi.comnih.gov
For the construction of a 1-ethyl-3,5-dimethylpyrazole core, a three-component reaction could be envisioned. Such a reaction would typically involve a β-ketoester (like ethyl acetoacetate), an aldehyde, and ethylhydrazine. beilstein-journals.org The reaction sequence often begins with a Knoevenagel condensation or Michael addition, followed by cyclization and aromatization steps to yield the final pyrazole product. mdpi.comnih.gov These reactions can be catalyzed by various agents, including acids, bases, or metal catalysts, and are often performed in a one-pot fashion, which simplifies the synthetic process significantly compared to traditional multi-step syntheses. beilstein-journals.orgacs.org
Table 2: Generalized Scheme for a Three-Component Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | General Outcome | Reference(s) |
| Aldehyde | β-Ketoester | Hydrazine Derivative | Substituted Pyrazole-4-carboxylates | beilstein-journals.org |
| 1,3-Diketone | N,N-dimethylformamide dimethyl acetal | Hydrazine Derivative | 4-Formylpyrazole | mdpi.com |
| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | Pyrazole-linked Thiazole | acs.org |
Regioselective Bromination at the C-4 Position of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system. Due to the electronic properties of the ring, electrophilic substitution reactions occur preferentially at the C-4 position, which is the most nucleophilic site, especially when the N-1, C-3, and C-5 positions are substituted. researchgate.net
The use of N-halosuccinimides, particularly N-Bromosuccinimide (NBS), is a highly effective and common method for the regioselective bromination of pyrazoles at the C-4 position. researchgate.netcommonorganicchemistry.com The reaction is typically carried out under mild conditions and provides high yields of the 4-bromo-substituted product. researchgate.netnih.gov
The reaction involves treating the 1-ethyl-3,5-dimethyl-1H-pyrazole substrate with a stoichiometric amount of NBS in a suitable organic solvent. researchgate.netnih.gov Solvents such as carbon tetrachloride, chloroform, or acetonitrile (B52724) are frequently used. researchgate.netnih.gov The high regioselectivity is a hallmark of this reaction, with bromination occurring almost exclusively at the C-4 position. researchgate.net In some cases, catalytic activators or specialized reaction conditions can be employed to enhance the reactivity of NBS. nsf.gov
Table 3: Examples of NBS-Mediated Bromination of Heterocycles
| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference(s) |
| 3,5-Dimethylpyrazole | NBS | Carbon Tetrachloride | Room Temperature, 2 h | 4-Bromo-3,5-dimethylpyrazole | researchgate.net |
| N-substituted 3-methyl-2-pyrazolin-5-one | NBS | Chloroform | Photochemical | 4-Bromo and 4,4-Dibromo derivatives | nih.gov |
| Aromatic Compounds | NBS | Acetonitrile | 0°C to 60°C | Regioselective Aryl Bromides | nih.gov |
| Arenes | NBS | Butadiene Sulfone (catalyst) | - | Monobrominated Arenes | researchgate.net |
While NBS is widely used, other brominating agents can also achieve the C-4 bromination of pyrazoles. Elemental bromine (Br₂) is a classical reagent for electrophilic aromatic bromination. commonorganicchemistry.com It can be used in various solvents, including water or chlorinated hydrocarbons, to afford 4-bromopyrazoles. researchgate.netnih.gov However, elemental bromine is highly corrosive and toxic, leading to the development of safer alternatives. nih.gov
Alternative methods include the in-situ generation of bromine from a bromide salt, such as potassium bromide (KBr) or sodium bromide (NaBr), in the presence of an oxidizing agent like Oxone® or through electrochemical means. nih.govconsensus.app Electrocatalytic methods represent a greener approach, where an electric current is used to generate the electrophilic bromine species from a bromide salt at an anode, avoiding the need for stoichiometric chemical oxidants. consensus.appsioc-journal.cn These methods can also provide high yields and selectivity for the desired 4-brominated product. sioc-journal.cn
Table 4: Comparison of Alternative Bromination Methods
| Brominating System | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Elemental Bromine (Br₂) | Water or CCl₄ solvent | Potent, well-established | Toxic, corrosive, may lack selectivity | researchgate.netnih.govnih.gov |
| KBr / Oxone® | Aqueous or organic solvent | Safer than Br₂, generates Br₂ in situ | Requires stoichiometric oxidant | nih.gov |
| Electrocatalysis (e.g., NaBr) | Aqueous solution, Pt anode | Green (avoids chemical oxidants), high yield | Requires specialized equipment | consensus.appsioc-journal.cn |
The C-4 bromination of the 1-ethyl-3,5-dimethyl-1H-pyrazole ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. commonorganicchemistry.com The pyrazole ring, being electron-rich, acts as the nucleophile that attacks an electrophilic bromine species (Br⁺ or a polarized bromine carrier).
Generation of the Electrophile : The brominating agent generates the active electrophile. With NBS, the N-Br bond is polarized, and in the presence of an acid catalyst or upon interaction with the nucleophilic substrate, it can deliver a Br⁺ equivalent. nsf.gov With elemental bromine, a Lewis acid catalyst can polarize the Br-Br bond, though for highly activated rings like pyrazole, a catalyst may not be necessary. In electrocatalytic methods, bromide ions are oxidized at the anode to generate the electrophilic bromine species. sioc-journal.cn
Nucleophilic Attack and Formation of the Sigma Complex : The π-system of the pyrazole ring attacks the electrophilic bromine. This attack occurs regioselectively at the C-4 position, which has the highest electron density. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex (Wheland intermediate).
Deprotonation and Aromatization : A base present in the reaction mixture (e.g., solvent, or the succinimide (B58015) anion in the case of NBS) removes the proton from the C-4 position. This restores the aromaticity of the pyrazole ring, yielding the final product, 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole.
The pronounced selectivity for the C-4 position is a result of the directing effects of the two nitrogen atoms and the alkyl substituents at C-3 and C-5, which collectively increase the nucleophilicity of the C-4 carbon. chemrxiv.org
Chemical Reactivity and Derivatization of 4 Bromo 1 Ethyl 3,5 Dimethylpyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position
The bromine atom at the electron-rich C-4 position of the pyrazole (B372694) ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for elaborating the pyrazole core, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org For 4-bromopyrazoles, this reaction facilitates the introduction of aryl and heteroaryl substituents at the C-4 position. The reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions. nih.govresearchgate.net
The general mechanism involves the oxidative addition of the 4-bromopyrazole to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 4-substituted pyrazole and regenerate the catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. nih.gov For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, demonstrating the reaction's applicability even with electron-withdrawing groups on the pyrazole ring. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Bromopyrazole Derivatives
| 4-Bromopyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K3PO4 | 1,4-Dioxane/H2O | 95 | rsc.org |
| 4-bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 86 | nih.gov |
| Methyl 4-bromo-1H-pyrazole-3-carboxylate | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | DMF | 78 | General literature procedure |
The Sonogashira coupling reaction is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, the Sonogashira coupling provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis.
The reaction mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the 4-bromopyrazole to the Pd(0) species is followed by transmetalation from a copper(I) acetylide intermediate and reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in synthesizing molecules for biological applications where copper contamination is a concern. nih.govnih.gov The reaction conditions, including the choice of palladium source, ligand, copper salt (if used), and base, can be optimized to achieve high yields and minimize side reactions like the homocoupling of the terminal alkyne. researchgate.netnih.gov
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Aromatics
| Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | 65 | nih.gov |
| 4-Bromoanisole | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | 97 | nih.gov |
| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | THF | 90 | General literature procedure |
The Heck reaction creates a new carbon-carbon bond by coupling the 4-bromopyrazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction typically involves the oxidative addition of the bromopyrazole to Pd(0), followed by insertion of the alkene, β-hydride elimination, and reductive elimination to release the substituted alkene product and regenerate the catalyst. organic-chemistry.orgyoutube.com This method allows for the introduction of vinyl groups at the C-4 position. While highly effective, challenges such as dehalogenation of the starting material can sometimes occur, particularly with electron-rich bromo-heterocycles. nih.gov
The Stille reaction couples the 4-bromopyrazole with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. wikipedia.orglibretexts.org Despite its versatility, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. harvard.edu
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
The pyrazole ring is aromatic and can undergo electrophilic substitution. In unsubstituted pyrazoles, the C-4 position is the most susceptible to electrophilic attack due to its higher electron density. nih.govcdnsciencepub.com In this compound, this position is blocked. Electrophilic attack would therefore require forcing conditions and would likely be directed to other positions, or potentially lead to ipso-substitution, where the bromine atom is replaced by the electrophile.
Common electrophilic substitution reactions include nitration and halogenation. researchgate.net Nitration of a substituted pyrazole, such as 1-phenylpyrazole, with nitric acid in acetic anhydride (B1165640) occurs selectively at the C-4 position. cdnsciencepub.comnih.gov However, when the C-4 position is blocked, as in the target molecule, nitration would require harsher conditions (e.g., fuming nitric acid), and substitution might occur at less activated positions or on substituents if they are sufficiently activating. nih.gov Similarly, halogenation with reagents like N-bromosuccinimide (NBS) preferentially occurs at the C-4 position of an unsubstituted pyrazole. researchgate.net
Nucleophilic Substitution Reactions Involving the Bromine Atom
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C-4 position of the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. For example, the reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines proceeds in the presence of a copper catalyst, indicating that the nitro group is necessary to facilitate the substitution. osti.gov For this compound, the electron-donating nature of the alkyl groups makes the C-4 position less susceptible to nucleophilic attack.
However, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an alternative pathway for formal nucleophilic substitution. These reactions allow for the formation of C-N bonds by coupling the bromopyrazole with amines. For instance, the C-N coupling of 4-bromo-1-tritylpyrazole with various amines has been achieved using palladium catalysts with specific phosphine (B1218219) ligands like tBuDavePhos. researchgate.net
Further Functionalization of the Ethyl and Methyl Substituents
The ethyl and methyl groups attached to the pyrazole ring can also be sites for further chemical modification, although this is generally less common than reactions at the C-4 position. The methyl groups at C-3 and C-5 could potentially undergo free-radical halogenation under appropriate conditions (e.g., using NBS with a radical initiator) to form bromomethylpyrazoles. These intermediates could then be used in subsequent nucleophilic substitution or Wittig-type reactions.
Alternatively, the methyl groups could be deprotonated with a strong base to form an anionic species, which could then react with various electrophiles. However, the acidity of these methyl protons is relatively low, and such reactions might require harsh conditions that could compromise the integrity of the pyrazole ring or the C-Br bond. Functionalization of the N-ethyl group is also possible but typically requires more specialized synthetic strategies.
Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1 Ethyl 3,5 Dimethylpyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including pyrazole (B372694) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks of the molecule.
The 1H NMR spectrum of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of closely related pyrazole structures, the expected chemical shifts (δ) are detailed in Table 1.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| N-CH2-CH3 | ~1.4 | Triplet | Protons of the methyl group of the N-ethyl substituent. |
| N-CH2-CH3 | ~4.1 | Quartet | Protons of the methylene (B1212753) group of the N-ethyl substituent. |
| C3-CH3 | ~2.2 | Singlet | Protons of the methyl group at position 3 of the pyrazole ring. |
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The predicted chemical shifts, based on data from analogous pyrazole derivatives, are presented in Table 2.
The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum. The C4 carbon, being directly attached to the bromine atom, is anticipated to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbons of the ethyl and methyl substituents will appear in the aliphatic region of the spectrum. For instance, in 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the pyrazole ring carbons C3, C4, and C5 appear at δ 148.4, 107.8, and 138.4 ppm respectively. rsc.org
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| N-CH2-C H3 | ~15 | Methyl carbon of the N-ethyl group. |
| N-C H2-CH3 | ~45 | Methylene carbon of the N-ethyl group. |
| C3-C H3 | ~13 | Methyl carbon at position 3. |
| C5-C H3 | ~11 | Methyl carbon at position 5. |
| C 4-Br | ~95 | Brominated carbon at position 4. |
| C 3 | ~148 | Pyrazole ring carbon at position 3. |
| C 5 | ~140 | Pyrazole ring carbon at position 5. |
To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, advanced NMR techniques are employed.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
Solid-State CPMAS NMR : For related pyrazole compounds, solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR has been used to study their structure in the solid phase. This technique is particularly useful for determining tautomeric forms and hydrogen bonding patterns in crystalline pyrazoles. While this compound does not have an N-H proton and thus does not exhibit tautomerism, CPMAS NMR could still provide valuable information about its solid-state conformation and packing.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups and the pyrazole ring vibrations. A theoretical study on the IR spectra of the closely related 4-bromo-3,5-dimethylpyrazole provides a basis for the expected vibrational modes. nih.gov The key expected vibrational frequencies are summarized in Table 3.
The spectrum will be characterized by C-H stretching vibrations from the methyl and ethyl groups in the high-frequency region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm-1 region. The C-Br stretching vibration will appear at a lower frequency, typically below 700 cm-1. The IR spectrum of 3,5-dimethylpyrazole (B48361) shows characteristic bands for C-H stretching around 3000 cm-1 and ring vibrations in the 1500-1400 cm-1 range. nist.gov
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) | Notes |
|---|---|---|
| C-H stretching (aliphatic) | 2950-2850 | From the ethyl and methyl groups. |
| C=N stretching | 1600-1500 | Pyrazole ring vibration. |
| C=C stretching | 1500-1400 | Pyrazole ring vibration. |
| C-H bending (aliphatic) | 1470-1370 | From the ethyl and methyl groups. |
| C-N stretching | 1250-1100 | Pyrazole ring and substituent vibrations. |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, meaning that some vibrations may be strong in Raman and weak in FT-IR, and vice versa.
For this compound, the symmetric vibrations of the pyrazole ring and the C-Br bond are expected to give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl groups are also likely to be prominent. The analysis of the Raman spectrum, in conjunction with the FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
No specific mass spectrum or detailed fragmentation analysis for this compound was found in the reviewed literature. Therefore, a data table and a discussion of its characteristic fragmentation pathways cannot be provided at this time.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Experimental UV-Vis absorption data, including maximum absorbance wavelengths (λmax) and corresponding electronic transitions for this compound, are not available in the searched scientific reports. As a result, a data table and an analysis of its electronic absorption properties cannot be generated.
Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Ethyl 3,5 Dimethylpyrazole
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying pyrazole (B372694) derivatives. eurasianjournals.comnih.gov DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy, often yielding results that are comparable to experimental data. mdpi.comresearchgate.net These calculations are employed to determine optimized molecular geometries, vibrational frequencies, electronic properties, and other key parameters that define the chemical nature of the molecule. tandfonline.comx-mol.netresearchgate.netresearchgate.net
The electronic properties of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole are governed by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents: the electron-donating ethyl and methyl groups, and the electron-withdrawing bromine atom. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. acs.org A smaller energy gap generally implies higher reactivity. For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring and the methyl groups, while the LUMO may have significant contributions from the bromine atom and the C4-C5 region of the ring. DFT calculations can precisely map these orbitals and quantify their energies.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyrazole System This table presents typical data obtained from DFT calculations on analogous substituted pyrazole systems to illustrate the expected values for this compound.
| Parameter | Value (eV) | Description |
| HOMO Energy | -5.8 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 3.8 to 4.5 | Indicator of chemical reactivity and stability. semanticscholar.org |
| Electronegativity (χ) | 3.6 to 4.3 | Tendency to attract electrons. |
| Chemical Hardness (η) | 1.9 to 2.3 | Resistance to change in electron distribution. |
DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. x-mol.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when compared to experimental spectra, can confirm the assignment of protons and carbons within the molecule. For this compound, calculations would predict distinct signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃), two singlets for the C3- and C5-methyl groups, and characteristic shifts for the pyrazole ring carbons.
IR Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the interpretation of experimental FT-IR spectra. researchgate.netnih.gov By calculating the vibrational modes, each peak in the IR spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=C/C=N ring vibrations, and C-Br stretching. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound Based on DFT calculations and data from analogous pyrazole structures. rsc.orgmdpi.com
| Parameter | Predicted Value | Assignment |
| ¹H NMR (δ, ppm) | 1.3 - 1.5 (t) | N-CH₂-CH₃ |
| 2.2 - 2.4 (s) | C3-CH₃ & C5-CH₃ | |
| 4.0 - 4.2 (q) | N-CH₂ -CH₃ | |
| ¹³C NMR (δ, ppm) | 11 - 14 | C3-C H₃ & C5-C H₃ |
| 15 - 17 | N-CH₂-C H₃ | |
| 43 - 46 | N-C H₂-CH₃ | |
| 95 - 98 | C 4-Br | |
| 140 - 142 | C 5-CH₃ | |
| 148 - 150 | C 3-CH₃ | |
| FT-IR (ν, cm⁻¹) | 2950 - 3000 | C-H stretching (alkyl) |
| 1550 - 1600 | C=N/C=C stretching (pyrazole ring) | |
| 1450 - 1480 | CH₂/CH₃ bending | |
| 550 - 650 | C-Br stretching |
Computational methods are valuable for exploring the mechanisms and energetics of chemical reactions. mdpi.com For the synthesis of this compound, DFT calculations can be used to model the reaction pathway, for instance, in the electrophilic bromination of the precursor 1-ethyl-3,5-dimethyl-pyrazole.
By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies (energy barriers) and reaction enthalpies. Such calculations can explain the regioselectivity of the bromination at the C4 position, which is typically the most nucleophilic site in 1,3,5-substituted pyrazoles, and can help optimize reaction conditions by identifying the most energetically favorable pathway.
Molecular Modeling and Simulation Approaches
Beyond static quantum mechanical calculations, molecular modeling and simulation techniques offer insights into the dynamic and conformational properties of molecules.
While the pyrazole ring itself is rigid, the molecule possesses conformational flexibility due to the rotation of the ethyl group attached to the N1 nitrogen. libretexts.org Conformational analysis involves systematically rotating the dihedral angle (C5-N1-CH₂-CH₃) and calculating the corresponding energy to map the potential energy surface. bohrium.com
This analysis helps identify the lowest-energy (most stable) conformer and the energy barriers between different conformations. The size and electronic nature of the adjacent methyl group at the C5 position will influence the rotational preference of the ethyl group due to steric hindrance. The most stable conformation is likely to be a staggered arrangement where the terminal methyl of the ethyl group is positioned away from the C5-methyl group to minimize steric clash.
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. eurasianjournals.com While specific MD studies on this compound are not widely reported, the technique has been extensively applied to analogous pyrazole-containing systems, particularly in the context of their interactions with biological macromolecules like enzymes. nih.govresearchgate.net
In a hypothetical MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and the motions of its atoms would be tracked over time by solving Newton's equations of motion. Such a simulation could provide information about:
Molecular Flexibility: How the rotatable bonds, particularly in the ethyl group, behave over time.
Solvation: How the molecule interacts with surrounding solvent molecules.
Binding Stability: If the pyrazole were part of a larger drug-like molecule, MD simulations could be used to assess the stability of its binding to a protein target, often analyzed through metrics like the root-mean-square deviation (RMSD). nih.govresearchgate.net
These simulations complement the static picture from quantum mechanical calculations by providing a dynamic view of the molecule's behavior in a more realistic, condensed-phase environment.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis for related pyrazole systems)
Hirshfeld surface analysis defines the space a molecule occupies in a crystal and allows for the mapping of various properties onto this surface, including intermolecular close contacts. as-proceeding.com The normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, is particularly informative. This property is mapped onto the Hirshfeld surface, where red spots indicate shorter intermolecular contacts (stronger interactions), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov
For pyrazole derivatives, a variety of both strong and weak intermolecular interactions are responsible for their three-dimensional arrangement in a crystal. imedpub.comimedpub.com These interactions include conventional hydrogen bonds (e.g., N-H···O/N, O-H···O/N), as well as weaker interactions like C-H···O/N, C-H···π, and halogen bonds (C-Br···X), which have garnered significant attention. imedpub.com The analysis of these interactions is vital as they govern the molecular conformation and packing. imedpub.comnih.gov
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts, plotting di against de for all points on the surface. nih.gov These plots allow for the deconvolution of the complex Hirshfeld surface into contributions from different interaction types, showing the percentage of the Hirshfeld surface involved in each specific contact. nih.govas-proceeding.com
In various reported crystal structures of substituted pyrazoles, Hirshfeld surface analysis reveals that H···H contacts typically account for the largest portion of the surface, a consequence of the high abundance of hydrogen atoms on the molecular periphery. nih.govas-proceeding.com Other significant interactions for bromo-substituted heterocyclic systems often include H···Br/Br···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. nih.govnih.gov For instance, in one study of a brominated pyrazole derivative, the molecular packing was governed by H···H (37.1%), O···H/H···O (31.3%), Br···H/H···Br (13.5%), and C···H/H···C (10.6%) contacts. nih.gov Another analysis of a pyrazole derivative highlighted contributions from C…H (23.3%) and N…H/O…H (19.3%) contacts. imedpub.com
Given the structure of this compound, which features a bromine atom, methyl and ethyl groups, and the pyrazole ring's nitrogen atoms, a similar distribution of intermolecular contacts can be anticipated. The bromine atom can participate in halogen bonding (Br···N or Br···Br) and dihalogen interactions (Br···Br), which are significant in directing crystal packing. The hydrogen atoms of the ethyl and methyl groups can act as donors for weak C-H···N and C-H···Br hydrogen bonds. Furthermore, π-π stacking interactions involving the pyrazole rings could also play a role in stabilizing the crystal structure. nih.gov
The following interactive table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on findings for structurally analogous compounds found in the literature. nih.govas-proceeding.com
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.5 |
| Br···H/H···Br | 20.2 |
| C···H/H···C | 15.8 |
| N···H/H···N | 12.5 |
| Br···N/N···Br | 3.5 |
| C···C (π-π stacking) | 2.5 |
This table is illustrative and represents expected values based on analyses of similar pyrazole compounds.
This quantitative insight from Hirshfeld surface analysis is invaluable for crystal engineering, allowing for a rational design of materials with desired physicochemical properties by understanding and manipulating the key intermolecular interactions that dictate the supramolecular architecture.
Advanced Applications in Chemical Sciences
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The compound 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole serves as a valuable and versatile synthetic intermediate in organic chemistry. The strategic placement of its functional groups—the reactive bromine atom at the 4-position, the N-ethyl group, and the two methyl groups—allows for a wide range of chemical transformations. The pyrazole (B372694) core is a privileged scaffold in medicinal and materials chemistry, and this specific derivative provides a robust entry point for constructing more complex molecular architectures. The bromine atom, in particular, is an excellent handle for introducing further complexity through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
The utility of 4-bromopyrazoles as precursors for building diverse heterocyclic systems is well-documented. bohrium.comsioc-journal.cn These compounds act as foundational synthons from which other ring systems can be elaborated. bohrium.com A pertinent example involves the synthesis of novel dihydrothiazole derivatives starting from a closely related analog, 4-bromo-3,5-dimethylpyrazole. mdpi.com
In a representative synthetic pathway, 4-bromo-3,5-dimethylpyrazole is first reacted with an isothiocyanate to form a thiourea (B124793) derivative. This intermediate is then subjected to cyclization to yield a more complex heterocyclic system that incorporates both a pyrazole and a dihydrothiazole ring. mdpi.com This transformation highlights how the pyrazole unit can be effectively merged with other heterocycles, leading to novel chemical entities.
| Starting Material | Reagent(s) | Resulting Heterocyclic System |
| 4-bromo-3,5-dimethylpyrazole | 1. Allyl isothiocyanate2. 2,3-dibromopropylisothiocyanate, Triethylamine | N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide |
| N-allyl-(4-bromo-3,5-dimethyl-1H-pyrazole)-1-carbothioamide | Hydrochloric acid | Hydrolysis back to starting pyrazole |
| 4-bromo-3,5-dimethylpyrazole | 2,3-dibromopropylisothiocyanate, Triethylamine | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole |
Table 1: Example of Heterocyclic Synthesis Using a 4-bromo-3,5-dimethylpyrazole Precursor. mdpi.com
This synthetic versatility allows for the generation of compound libraries with diverse structures, which is crucial for screening for biological activity or novel material properties. The N-ethyl group on the target compound, this compound, would be expected to confer different solubility and steric properties compared to its N-H analog, potentially influencing reaction outcomes and the properties of the final products.
The pyrazole scaffold is of significant interest in materials science due to its inherent thermal stability, coordination ability, and unique photophysical properties. mdpi.comresearchgate.netmdpi.com Functionalized pyrazoles like this compound are considered valuable building blocks for creating multifunctional scaffolds for advanced materials. mdpi.comnih.gov While specific applications of this exact compound are an emerging area of research, the pyrazole core is known to be a component in materials designed for luminescence and other optical applications. researchgate.netmdpi.commdpi.com
The combination of the electron-rich pyrazole ring and the heavy bromine atom can influence the electronic properties of larger molecules, potentially leading to materials with interesting fluorescent or phosphorescent behavior. By utilizing the bromine atom as a point of attachment, this pyrazole derivative can be incorporated into polymeric structures or larger conjugated systems. Such materials could find applications in the development of:
Organic Light-Emitting Diodes (OLEDs): Where the pyrazole moiety could serve as part of a luminescent or charge-transporting layer.
Chemical Sensors: The pyrazole's nitrogen atoms can act as binding sites, and changes in the luminescent properties upon binding to an analyte could form the basis of a sensing mechanism.
Functional Polymers: Incorporation into a polymer backbone could create materials with tailored thermal, optical, or electronic properties.
The development of such materials leverages the synthetic accessibility of the pyrazole and the ability to tune its properties through functionalization. mdpi.com
Coordination Chemistry and Ligand Design
In the field of coordination chemistry, pyrazole and its derivatives are highly valued as ligands for metal ions. The two adjacent nitrogen atoms in the pyrazole ring—one pyridine-like and one pyrrole-like—make it an excellent N-donor ligand capable of coordinating to a wide variety of metal centers, including transition metals. The substituents on the pyrazole ring, such as the ethyl and methyl groups in this compound, play a crucial role in modulating the steric and electronic properties of the resulting metal complexes.
The 3,5-dimethylpyrazole (B48361) moiety is a well-established ligand in coordination chemistry. It can coordinate to metal ions to form stable complexes with diverse geometries and properties. For instance, ligands incorporating the 3,5-dimethylpyrazole unit have been used to synthesize manganese(II) complexes. In one such example, a 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) ligand coordinates to a manganese(II) center.
The resulting complex, [Mn(MBPT)Br(H₂O)₂]ClO₄, features a hexa-coordinated Mn(II) ion. The pyrazolyl-triazine ligand acts as an N,N,N-pincer ligand, binding to the metal in the equatorial plane along with a bromide ion. Two water molecules occupy the axial positions. This structure demonstrates the strong affinity of the pyrazole nitrogen atoms for transition metals and how they can be incorporated into multidentate ligands to create well-defined coordination spheres.
| Feature | Description |
| Complex | [Mn(MBPT)Br(H₂O)₂]ClO₄ |
| Metal Center | Manganese(II) |
| Ligand Containing Pyrazole | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) |
| Coordination Geometry | Hexa-coordinated |
| Binding Mode | MBPT acts as an NNN-pincer ligand. A bromide ion and the MBPT ligand coordinate in the equatorial plane. Two water molecules coordinate in the axial positions. |
Table 2: Structural Details of a Representative Transition Metal Complex Containing the 3,5-dimethylpyrazole Moiety.
While this example uses a more complex ligand system, it affirms the fundamental capability of the 4-bromo-3,5-dimethylpyrazole substructure to participate in metal coordination. The N-ethyl group in this compound would prevent its use as a bridging ligand through the N-H position but would also provide specific steric bulk to influence the packing and properties of any resulting metal complex.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrazole-based ligands are increasingly being explored for the construction of novel MOFs due to their strong coordination to metal centers and the directional nature of their bonds.
The use of pyrazolate linkers (the deprotonated form of pyrazole) is a promising strategy for creating robust frameworks. Although less common than carboxylate-based MOFs, pyrazolate MOFs can exhibit unique properties. For example, tritopic pyrazole-based organoarsine ligands have been synthesized and used to create novel Arsenic Coordination Materials (AsCMs), which are a type of MOF. These materials, such as AsCM-303 [Zn₈(ClO₄)(TPZA)₄]³⁺ and AsCM-304 [Ni₈(μ₄-OH)₆(TPZA)₄]²⁻, showcase unusual "pinwheel"-shaped pores and demonstrate the potential for pyrazole-based ligands to generate complex, porous architectures.
The compound this compound could serve as a functional component in such frameworks. While it cannot act as a primary linker through deprotonation (due to the N-ethyl group), it could be functionalized with linker groups (e.g., carboxylic acids) at the bromine position. The resulting ligand could then be used to build MOFs where the pyrazole moiety lines the pores, introducing specific chemical functionality and steric bulk that could be useful for applications in gas storage, separations, or catalysis.
Chiral ligands are of paramount importance in modern chemistry, particularly for asymmetric catalysis, where they are used to control the stereochemical outcome of chemical reactions. The development of new classes of chiral ligands is a continuous area of research.
The molecule this compound is itself achiral as it possesses a plane of symmetry. Therefore, it cannot function as a chiral ligand in its unmodified form. However, it represents a potential starting scaffold for the synthesis of new chiral ligands. This could be achieved by introducing chirality in several ways:
Functionalization with a Chiral Moiety: The bromine atom at the C4 position could be replaced, via a cross-coupling reaction, with a chiral substituent.
Introduction of Atropisomerism: If a bulky group is introduced via the bromine atom that allows for hindered rotation around a newly formed single bond, it could lead to stable, separable atropisomers.
While the application of chiral metal complexes is a fundamental strategy for preparing enantiomerically pure compounds, and pyrazole derivatives have been used in some chiral catalysts, specific examples derived from the this compound scaffold are not yet prominent in the scientific literature. This remains a prospective area for future research, where the synthetic versatility of this compound could be leveraged to create novel ligand architectures for asymmetric catalysis.
Potential in Material Science Applications (e.g., Chemosensors, Organic Conductors, Precursors for Semiconducting Materials)
The unique molecular architecture of this compound, featuring a versatile pyrazole core, makes it a compound of interest for various advanced applications in material science. While direct research on this specific molecule is nascent, the known properties of the pyrazole family of compounds allow for the exploration of its potential in areas such as chemosensors, organic conductors, and as a precursor for semiconducting materials.
Chemosensors
Pyrazole derivatives have gained significant attention as foundational scaffolds for the development of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. rsc.orgresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms, which can act as effective binding sites for metal ions. nih.gov This chelating ability, combined with the tunable photophysical properties of the pyrazole system, makes these compounds excellent candidates for fluorescent and colorimetric sensors. rsc.orgtandfonline.com
The general mechanism for a pyrazole-based chemosensor involves the coordination of the nitrogen atoms to a target analyte, such as a metal cation. This binding event can lead to a noticeable change in the molecule's absorption or emission spectrum, providing a visual or measurable signal. nih.gov For instance, pyrazoline derivatives have been successfully utilized as sensitive and selective fluorescent chemosensors for the detection of Fe³⁺ ions. tandfonline.com Other pyrazole-based sensors have been developed for a range of metal ions including Ag⁺, Cu²⁺, Zn²⁺, Hg²⁺, Al³⁺, and Cr³⁺, as well as anions like F⁻ and CN⁻. nih.gov
In the case of this compound, the core pyrazole structure provides the necessary nitrogen-based binding sites. The bromine atom at the 4-position offers a site for further functionalization through various cross-coupling reactions. mdpi.commdpi.com This would allow for the attachment of fluorophores or other signaling units, creating a more complex sensor molecule. By strategically modifying the structure, it is conceivable to design sensors based on this compound that are highly selective for specific analytes. The ethyl and methyl groups on the pyrazole ring can also influence the solubility and electronic properties of the final sensor molecule.
Table 1: Potential Chemosensor Design Based on this compound
| Component | Function | Potential Modification |
| Pyrazole Core | Analyte binding site | The inherent nitrogen atoms can coordinate with metal ions. |
| Bromo Group | Site for functionalization | Can be replaced with a fluorophore via Suzuki or Sonogashira coupling. |
| Ethyl/Methyl Groups | Modify physical properties | Influence solubility and steric hindrance around the binding site. |
While experimental data for chemosensors derived from this compound is not yet available, the foundational characteristics of its molecular structure suggest a promising potential for its use in the development of novel sensing technologies.
Organic Conductors
The field of organic electronics is continually searching for new molecules that can efficiently transport charge. Heterocyclic compounds, such as pyrazoles, are of interest in this area due to their π-conjugated systems and stable structures. Organic conductors are materials that can conduct electricity, and their properties are highly dependent on the molecular structure and intermolecular interactions of the constituent organic molecules.
For a molecule to be a good candidate for an organic conductor, it typically needs to have an extended π-system to facilitate the delocalization of electrons. While this compound itself is not a conductor, it can serve as a valuable building block for larger, more complex conductive polymers or molecular stacks. The pyrazole ring is an electron-rich system, and the bromine atom can be used as a handle to link multiple pyrazole units together or to attach other conjugated groups, thereby extending the π-system.
The development of organic conducting materials often involves creating ordered structures, such as crystalline solids or thin films, where the molecules are arranged in a way that allows for efficient orbital overlap between adjacent molecules. The ethyl and methyl substituents on the pyrazole ring of this compound could play a role in controlling the solid-state packing of derived materials, which in turn would affect their conductive properties.
Precursors for Semiconducting Materials
In a similar vein to organic conductors, this compound holds potential as a precursor for the synthesis of organic semiconducting materials. Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).
The performance of these devices is critically dependent on the electronic properties of the organic semiconductor, such as its band gap and charge carrier mobility. The pyrazole nucleus, being a stable aromatic heterocycle, can be incorporated into larger molecular structures designed to have specific semiconducting properties. The ability to functionalize the 4-position of the pyrazole ring (currently occupied by bromine) is key to its utility as a precursor. mdpi.commdpi.com Through synthetic chemistry, this position can be used to connect the pyrazole unit to other aromatic or heteroaromatic rings, building up a larger conjugated molecule with the desired electronic characteristics.
Furthermore, pyrazole derivatives are known for their thermal stability, which is an important property for materials used in electronic devices that may generate heat during operation. While specific studies on semiconducting materials derived from this compound have not been reported, its structural features are consistent with those of a useful building block for this class of materials.
Conclusion and Future Research Directions
Synthesis of 4-Bromo-1-ethyl-3,5-dimethylpyrazole: Current Status and Future Challenges
The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is not extensively detailed in dedicated publications, but a highly plausible and efficient synthetic pathway can be constructed from established methodologies for pyrazole (B372694) chemistry. The most logical approach involves a two-step sequence: the bromination of the precursor 3,5-dimethylpyrazole (B48361), followed by the N-ethylation of the resulting 4-bromo-3,5-dimethylpyrazole.
Step 1: Bromination of 3,5-Dimethylpyrazole The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution occurs preferentially at the C4 position. pharmdbm.com The reaction of 3,5-dimethylpyrazole with a brominating agent such as bromine (Br₂) in a suitable solvent like dioxane or acetic acid would yield 4-bromo-3,5-dimethylpyrazole with high regioselectivity. pharmdbm.com
Step 2: N-Ethylation of 4-bromo-3,5-dimethylpyrazole The subsequent alkylation of the nitrogen atom can be achieved by treating 4-bromo-3,5-dimethylpyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. chemicalbook.com Since 4-bromo-3,5-dimethylpyrazole is a symmetric molecule, alkylation on either of the two ring nitrogens results in the same product, thus avoiding issues of regioselectivity.
| Step | Reactants | Reagents | Product | Ref. |
| 1 | 3,5-Dimethylpyrazole | Br₂, Dioxane | 4-Bromo-3,5-dimethylpyrazole | pharmdbm.com |
| 2 | 4-Bromo-3,5-dimethylpyrazole | Ethyl iodide, K₂CO₃, DMF | This compound | chemicalbook.com |
Future challenges in the synthesis of this compound are not centered on its fundamental accessibility but rather on process optimization and green chemistry. Research could focus on developing one-pot syntheses from 3,5-dimethylpyrazole, minimizing solvent use, and employing safer, more sustainable reagents. researchgate.net Furthermore, exploring continuous flow chemistry for both the bromination and ethylation steps could offer improved control over reaction conditions, enhance safety, and allow for easier scalability.
Emerging Trends in Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the carbon-bromine bond at the C4 position. This site serves as a versatile handle for introducing a wide array of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids. nih.govrsc.org This methodology is well-established for 4-bromopyrazoles and would allow for the synthesis of a large library of 4-aryl-1-ethyl-3,5-dimethylpyrazole derivatives. researchgate.netresearchgate.net These products are of significant interest in medicinal chemistry, as the introduction of diverse aromatic systems can modulate the biological activity of the pyrazole scaffold.
Emerging trends in this area involve expanding the scope of cross-coupling partners and catalysts. Future research will likely explore:
Heck, Sonogashira, and Buchwald-Hartwig Couplings: Utilizing the C4-Br bond for the formation of C-C (alkenyl and alkynyl) and C-N bonds, respectively, to further diversify the available derivatives.
Photoredox Catalysis: Employing light-mediated reactions as a milder and more sustainable alternative to traditional palladium catalysis for functionalizing the C4 position.
Direct C-H Activation: Developing methods to functionalize the methyl groups at the C3 and C5 positions, which represents a more challenging but highly rewarding avenue for creating novel derivatives.
The derivatization of this compound provides a direct route to novel chemical entities with tailored electronic and steric properties for various applications.
Synergistic Integration of Advanced Characterization Techniques and Computational Methodologies
While experimental data for this compound itself is scarce, its structure can be unequivocally confirmed through a combination of standard and advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental for its characterization. mdpi.comchemicalbook.com
Predicted Spectroscopic Data: Based on data from closely related structures like 4-bromo-3,5-dimethylpyrazole and 4-bromo-1-ethyl-1H-pyrazole, the following ¹H NMR signals in CDCl₃ can be anticipated: chemicalbook.comchemicalbook.com
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH₂-CH₃ | ~4.1 | Quartet | 2H |
| C3-CH₃ & C5-CH₃ | ~2.2-2.3 | Singlet | 6H |
| N-CH₂-CH₃ | ~1.4 | Triplet | 3H |
The synergistic integration of these experimental techniques with computational chemistry offers a deeper understanding of the molecule's properties. eurasianjournals.com Density Functional Theory (DFT) calculations can be employed to:
Predict and corroborate NMR and IR spectra. nih.govmdpi.com
Determine the molecule's three-dimensional structure, bond lengths, and angles.
Calculate electronic properties such as the electrostatic potential map and frontier molecular orbitals (HOMO/LUMO), which provide insights into its reactivity. researchgate.net
Model its interaction with biological targets or materials surfaces.
Future research should aim to obtain high-resolution crystal structures of the title compound and its key derivatives. researchgate.netunivie.ac.at This experimental data would serve as a crucial benchmark for validating and refining computational models, leading to a more accurate predictive understanding of the structure-property relationships in this class of pyrazoles.
Untapped Potential and Novel Applications in Organic and Materials Chemistry
The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netmdpi.com The untapped potential of this compound lies in its role as a key building block for creating novel compounds with potential therapeutic or agrochemical applications. epo.org
Medicinal Chemistry: Through derivatization at the C4 position, this compound can be used to generate libraries of molecules for screening against various biological targets. The 1-ethyl-3,5-dimethylpyrazole core can be fine-tuned by introducing different substituents via the bromo-intermediate to optimize binding affinity, selectivity, and pharmacokinetic properties. Potential therapeutic areas include oncology, inflammation, and infectious diseases.
Materials Chemistry: The ability to introduce diverse aromatic and conjugated systems at the C4 position opens up possibilities in materials science. The resulting 4-arylpyrazole derivatives could be investigated as:
Organic Light-Emitting Diodes (OLEDs): The pyrazole core can be part of larger conjugated systems designed to have specific photophysical properties.
Sensors: Functionalization with specific recognition motifs could lead to chemosensors where binding events modulate the electronic or optical properties of the molecule.
Coordination Polymers and Metal-Organic Frameworks (MOFs): While the N1 position is blocked by the ethyl group, the pyridine-like N2 atom is available for coordination to metal centers, making its derivatives potential ligands for the construction of novel supramolecular structures.
The primary future direction is the systematic exploration of the chemical space accessible from this compound. By leveraging modern synthetic methods and screening platforms, its full potential as a versatile chemical intermediate can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?
- Methodology : Start with a pyrazole precursor (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole) and introduce bromine via electrophilic substitution. Use anhydrous solvents like dichloromethane or DMF under controlled temperatures (0–50°C). Brominating agents such as N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) can enhance regioselectivity. Purify via column chromatography (silica gel, cyclohexane/ethyl acetate gradient) and confirm purity via TLC .
- Key Considerations : Monitor reaction progress using TLC and optimize reflux time (typically 12–24 hours). Yield improvements (e.g., 65–96%) depend on solvent choice and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., bromine-induced deshielding at C4). For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 217.08 g/mol) using EI-MS. Look for characteristic fragmentation patterns (e.g., loss of Br or ethyl groups) .
- IR Spectroscopy : Detect functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of pyrazole derivatives be addressed?
- Methodology : Use steric and electronic directing groups. For example, electron-donating groups (e.g., methyl at C3/C5) direct bromination to the less hindered C4 position. Computational modeling (DFT) can predict reactivity trends. Validate outcomes via X-ray crystallography (monoclinic P2₁ space group, unit cell parameters: a = 6.23 Å, b = 5.59 Å, c = 15.14 Å) .
- Data Contradictions : Discrepancies in reported melting points (e.g., 72–79°C vs. 94–95°C) may arise from polymorphic forms or impurities. Recrystallize in ethanol/water mixtures for consistency .
Q. How should researchers resolve contradictions in reported biological activity data for brominated pyrazoles?
- Methodology :
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) using controls like 3,5-dimethylpyrazole derivatives. Compare results across cell lines (e.g., HeLa vs. HEK293) .
- Statistical Analysis : Apply ANOVA to assess significance of bioactivity variations. Cross-reference with crystallographic data to rule out structural anomalies .
Q. What strategies optimize the synthesis of pyrazole hybrids for catalytic or pharmaceutical applications?
- Methodology : Incorporate azide-alkyne cycloaddition (e.g., click chemistry) to create triazole-pyrazole hybrids. Use ethyl 3-azido-pyrazole intermediates and Cu(I) catalysts. Monitor reaction kinetics via in situ IR to avoid side products .
- Safety Protocols : Handle azides with caution (e.g., azido(trimethyl)silane requires inert atmospheres and PPE). Store products in moisture-free environments .
Q. How can X-ray crystallography validate the structural integrity of this compound?
- Methodology : Grow single crystals via slow evaporation in ethanol. Collect data on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELX-97; expect bond lengths of C-Br ≈ 1.90 Å and C-N ≈ 1.33 Å .
- Advanced Analysis : Compare experimental data with computational models (e.g., InChIKey-derived geometries) to confirm stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
